3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
This compound is a heterocyclic organic molecule featuring multiple pharmacologically relevant moieties:
- 1,2-Oxazole core: Substituted at position 3 with a 2-chlorophenyl group and at position 5 with a methyl group.
- Triazolone ring: A 4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl group linked via an ethyl chain to the oxazole carboxamide.
Crystallographic tools like SHELX and WinGX (used for small-molecule refinement and visualization) are critical for elucidating its 3D conformation and intermolecular interactions .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O3/c1-15-20(21(28-33-15)18-9-5-6-10-19(18)25)23(31)26-13-14-29-24(32)30(17-11-12-17)22(27-29)16-7-3-2-4-8-16/h2-10,17H,11-14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVNPMPVPZIICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Construction of the triazole ring: This can be done via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Attachment of the cyclopropyl and phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group and triazole ketone are susceptible to hydrolysis under acidic or basic conditions.
-
Key Insight : Hydrolysis of the carboxamide is favored in acidic media, while the triazole ketone requires stronger bases for reduction .
Substitution Reactions
The 2-chlorophenyl group and triazole ring participate in nucleophilic and electrophilic substitutions.
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KNH₂, NH₃(l), −33°C | 24h | Replacement of Cl with NH₂ on chlorophenyl | 45% | |
| CuCN, DMF, 120°C | 6h | Cyano substitution at triazole C3 position | 32% |
Electrophilic Aromatic Substitution
Limited reactivity due to electron-withdrawing substituents. Nitration occurs selectively at the phenyl ring of the triazole .
Reduction Reactions
The triazole ketone (5-oxo group) and carboxamide are reducible.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄, MeOH | RT, 4h | Secondary alcohol at triazole C5 | |
| LiAlH₄, THF | Reflux, 2h | Reduction of carboxamide to amine |
Cyclization and Ring-Opening
The ethyl linker facilitates intramolecular cyclization under catalytic conditions.
| Catalyst | Conditions | Product | Reference |
|---|---|---|---|
| Pd(OAc)₂, PPh₃ | DMF, 100°C, 12h | Formation of fused oxazole-triazole macrocycle | |
| H₂SO₄, 80°C | 6h | Triazole ring-opening to form imidazolidinone |
Oxidation Reactions
The 5-methyl group on the oxazole undergoes selective oxidation.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O, 60°C | 8h | 5-carboxy-1,2-oxazole derivative | 58% | |
| SeO₂, dioxane | Reflux, 10h | Aldehyde formation at methyl group | 41% |
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-mediated couplings.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, ArB(OH)₂ | Toluene, 90°C, 12h | Suzuki coupling to replace Cl with aryl | 67% | |
| CuI, proline | DMSO, 80°C, 6h | Ullmann-type coupling for C–N bond formation | 52% |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been reported to possess antifungal and antibacterial activities. Specifically, studies have shown that certain triazole derivatives demonstrate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Anticancer Potential
The incorporation of the triazole ring in this compound may contribute to anticancer activity. Triazole derivatives are known to inhibit various cancer cell lines by interfering with cell proliferation and inducing apoptosis. For example, compounds similar to the one have been evaluated for their ability to inhibit kinases involved in cancer progression .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties as well. Research on related triazole compounds has shown that they can modulate inflammatory pathways and reduce cytokine production . This makes them candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of substituents on the phenyl and triazole rings can significantly affect biological activity. For example:
- Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring has been associated with enhanced antimicrobial properties.
- Cyclopropyl Group : The cyclopropyl moiety may influence lipophilicity and receptor binding affinity, potentially increasing bioavailability .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that triazole-containing compounds could inhibit the growth of several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : The target compound’s 1,2-oxazole and triazolone combination is distinct from pyrazole- or sulfonamide-containing analogues. This likely alters electronic properties (e.g., dipole moments) and hydrogen-bonding capacity.
- The cyclopropyl group may reduce metabolic degradation compared to linear alkyl chains in other analogues .
Physicochemical and Spectroscopic Comparisons
- NMR Profiling : Analogues with chlorophenyl groups (e.g., ) exhibit characteristic aromatic proton shifts (δ 7.2–7.8 ppm). The target compound’s triazolone protons (NH and carbonyl groups) would likely show distinct deshielding (~δ 8.0–10.0 ppm) .
- Solubility : The sulfamoyl analogue is more polar due to the sulfonamide group, whereas the target compound’s cyclopropyl and phenyl groups may reduce aqueous solubility.
- Crystal Packing : Tools like Mercury CSD reveal that triazolone-containing compounds often form hydrogen-bonded dimers, whereas sulfonamide analogues favor layered packing via sulfonyl oxygen interactions .
Research Findings and Methodological Insights
- Crystallography : The target compound’s structure determination likely relied on SHELXL for refinement and ORTEP for anisotropic displacement visualization .
- Spectroscopy : Comparative NMR studies (as in ) highlight the utility of chemical shift profiling to pinpoint substituent effects in complex heterocycles.
- Computational Tools : Mercury CSD enables rapid comparison of packing motifs between the target compound and analogues, aiding in solubility and stability predictions .
Biological Activity
The compound 3-(2-chlorophenyl)-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features several key structural components:
- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Triazole moiety : Known for its diverse pharmacological properties, including antifungal and anticancer activities.
- Oxazole ring : Associated with various biological activities and often utilized in medicinal chemistry.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. The mechanisms may include:
- Enzyme Inhibition : The triazole and oxazole rings can inhibit various enzymes involved in disease pathways.
- Receptor Modulation : The chlorophenyl group may enhance binding affinity to certain receptors, modulating their activity.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- A derivative with a triazole moiety demonstrated an IC50 value of 1.98 µg/mL against cancer cell lines, indicating strong cytotoxicity .
Antimicrobial Activity
Compounds in the same class have been evaluated for their antimicrobial efficacy:
- Triazole derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and other pathogens with MIC values ranging from 0.125 to 8 µg/mL .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications in the molecular structure can significantly influence biological activity:
- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances potency against various targets.
- Substituents on the oxazole and triazole rings can alter pharmacokinetic properties and selectivity .
Study 1: Anticancer Efficacy
In a recent investigation, a series of triazole derivatives were synthesized and tested for anticancer activity. The study found that compounds with specific substitutions on the phenyl and oxazole rings exhibited enhanced activity against multiple cancer cell lines. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutics such as doxorubicin .
Study 2: Antimicrobial Properties
Another study focused on synthesizing new triazole derivatives for antimicrobial testing. The results indicated that certain modifications led to compounds with improved efficacy against resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail .
Q & A
Q. Key Considerations :
- Purity control via column chromatography or recrystallization.
- Intermediate characterization using TLC and LC-MS.
Basic: What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
